ER176

Description

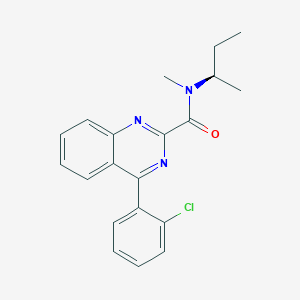

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2R)-butan-2-yl]-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFLYNMYGAYKON-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373887-29-6 | |

| Record name | ER-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373887296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ER-176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CFA2S833A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ER-176: A Technical Guide to its Application as a TSPO PET Radioligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-176, specifically as the radiolabeled molecule ¹¹C-ER176, is a second-generation radioligand developed for positron emission tomography (PET) imaging of the 18-kDa translocator protein (TSPO). TSPO is a mitochondrial protein that is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. This document provides a detailed overview of ¹¹C-ER176, including its binding characteristics to TSPO, its sensitivity to the common rs6971 genetic polymorphism, and its utility in neuroimaging studies. While not a therapeutic agent with a "mechanism of action" in the traditional sense, its mechanism of binding and properties as an imaging agent are critical for its application in research and clinical settings.

Introduction: The Role of TSPO in Neuroinflammation

Translocator protein (18-kDa), or TSPO, is an integral protein of the outer mitochondrial membrane. In the central nervous system (CNS), TSPO expression is low under normal physiological conditions. However, in response to neuronal injury or inflammation, its expression is significantly upregulated in activated microglia and, to a lesser extent, in astrocytes. This upregulation has positioned TSPO as a key biomarker for detecting and monitoring neuroinflammatory processes associated with a range of neurological and psychiatric disorders. PET imaging with TSPO-specific radioligands allows for the in vivo quantification and localization of this neuroinflammatory response.

¹¹C-ER176: A Radioligand for TSPO Imaging

¹¹C-ER176 is a quinazoline-2-carboxamide derivative and an analog of the prototypical TSPO radioligand ¹¹C-(R)-PK11195.[1] It was developed to overcome some of the limitations of earlier generation TSPO PET radioligands, such as high non-specific binding and significant sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene.[1][2] This polymorphism results in different binding affinities for many TSPO ligands, complicating the interpretation of PET imaging data across a population.

Binding to TSPO

The primary function of ¹¹C-ER176 is to bind with high affinity and specificity to TSPO. This binding allows for the visualization and quantification of TSPO density in the brain using PET. The binding potential (BPND), a measure of the ratio of specific to non-displaceable binding, is a key parameter used to assess the performance of a PET radioligand.

Impact of the rs6971 Polymorphism

The rs6971 polymorphism in the TSPO gene leads to three different genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2] Many second-generation TSPO radioligands exhibit significantly lower binding affinity in LABs, making it difficult to accurately quantify TSPO in these individuals. While in vitro studies initially suggested that ¹¹C-ER176 had low sensitivity to this polymorphism, in vivo studies in humans have shown a clear effect.[1][2] However, a key advantage of ¹¹C-ER176 is that it still provides a sufficiently high signal in LABs to allow for robust imaging, which is a significant improvement over other ligands like ¹¹C-PBR28.[1][2]

Quantitative Data

The following table summarizes key quantitative data for ¹¹C-ER176 from human PET studies.

| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |

| Whole Brain BPND | 4.2 ± 1.3 | - | 1.4 ± 0.8 | [1][2] |

BPND: Nondisplaceable Binding Potential

Experimental Protocols

Human Brain PET Imaging Protocol

A standardized protocol for human brain PET imaging with ¹¹C-ER176 is described as follows:

-

Subject Screening: Participants are genotyped for the rs6971 polymorphism to classify them as HABs, MABs, or LABs.[1]

-

Radioligand Administration: A bolus injection of ¹¹C-ER176 is administered intravenously.[1]

-

PET Scan Acquisition: Dynamic PET scanning is performed for a duration of 120 minutes post-injection.[1]

-

Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan.[3]

-

Data Analysis: Time-activity curves are generated for various brain regions. The total distribution volume (VT) is calculated using kinetic modeling with the arterial input function. The nondisplaceable binding potential (BPND) is then determined.[1][3]

TSPO Blocking Study Protocol

To confirm the specificity of ¹¹C-ER176 binding to TSPO, blocking studies are performed:

-

Baseline Scan: A baseline PET scan with ¹¹C-ER176 is conducted as described above.[1]

-

Blocking Agent Administration: A non-radioactive TSPO ligand, such as XBD173, is administered to block the TSPO binding sites.[1]

-

Second PET Scan: A second ¹¹C-ER176 PET scan is performed after the administration of the blocking agent.[1]

-

Data Analysis: The reduction in ¹¹C-ER176 binding after the administration of the blocking agent is quantified to determine the specific binding to TSPO.[1]

Visualizations

Signaling Pathway

Caption: Context of ¹¹C-ER176 binding to upregulated TSPO in neuroinflammation for PET imaging.

Experimental Workflow

Caption: Workflow for a typical ¹¹C-ER176 PET imaging study.

Conclusion

¹¹C-ER176 is a valuable tool for the in vivo study of neuroinflammation through PET imaging of TSPO. Its key advantage lies in its ability to provide a robust signal in all three TSPO genotypes, including low-affinity binders, which represents a significant advancement in the field. While it is not a therapeutic agent, a thorough understanding of its binding characteristics and the experimental protocols for its use is essential for researchers and clinicians aiming to utilize TSPO as a biomarker for neurological and psychiatric disorders. Future research may focus on developing ¹⁸F-labeled analogs of ER-176 to leverage the longer half-life of fluorine-18 for broader clinical and research applications.[3]

References

ER-176: A Technical Guide to a Next-Generation TSPO PET Radioligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, is a second-generation radioligand for the 18 kDa translocator protein (TSPO). Its development marked a significant advancement in the in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ER-176, with a focus on its application as the radiotracer [¹¹C]ER-176. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in neuroscience and drug development.

Discovery and Rationale

The development of ER-176 was driven by the need for a TSPO PET radioligand with improved imaging characteristics over first-generation tracers like [¹¹C]-(R)-PK11195 and second-generation agents such as [¹¹C]PBR28. A primary limitation of many second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in variable binding affinities among the human population (high-affinity binders [HABs], mixed-affinity binders [MABs], and low-affinity binders [LABs]). This genetic variability complicates clinical studies and the interpretation of results.

ER-176 was identified through a medicinal chemistry effort aimed at developing 4-phenylquinazoline-2-carboxamide analogs with high affinity for TSPO and, crucially, low sensitivity to the rs6971 polymorphism. The seminal work by Zanotti-Fregonara and colleagues in 2014 described the synthesis and evaluation of a series of these compounds.[1][2][3] ER-176 emerged as a lead candidate due to its potent TSPO binding and, most importantly, its minimal in vitro binding variability across the different human genotypes.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for ER-176 and its radiolabeled form, [¹¹C]ER-176, compiled from various studies.

Table 1: In Vitro Binding Affinity of ER-176 for TSPO

| Genotype | Kᵢ (nM) | Reference |

| High-Affinity Binder (HAB) | 1.4 | [3] |

| Low-Affinity Binder (LAB) | 1.6 | [3] |

| HAB/LAB Kᵢ Ratio | ~1.14 | [3] |

Table 2: Radiosynthesis of [¹¹C]ER-176

| Parameter | Value | Reference |

| Synthesis Time | ~40-50 minutes | [4][5] |

| Radiochemical Yield | 35 ± 9% (Decay-corrected) | [5] |

| Molar Activity | 1400 ± 300 GBq/μmol | [5] |

| Radiochemical Purity | >99% | [4] |

Table 3: In Vivo Pharmacokinetics and Binding of [¹¹C]ER-176 in Humans

| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |

| Whole Brain VT (mL·cm-3) | 3.3 ± 0.9 | 2.9 ± 0.9 | 1.6 ± 0.5 | [3] |

| Whole Brain BPND | 4.2 ± 1.3 | N/A | 1.4 ± 0.8 | [3] |

| Parent Fraction in Plasma @ 90 min | 29.0 ± 8.3% | N/A | N/A | [6] |

| Effective Dose (μSv/MBq) | 4.1 ± 0.4 | N/A | N/A | [2] |

VT: Total Distribution Volume; BPND: Nondisplaceable Binding Potential

Experimental Protocols

Synthesis of the Precursor: N-desmethyl-ER176

The synthesis of the precursor for radiolabeling, (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide, is a critical step. While detailed, step-by-step procedures can be found in the supporting information of the primary literature, a general synthetic route is outlined below. The synthesis typically involves the coupling of a 4-(2-chlorophenyl)quinazoline-2-carbonyl derivative with (R)-(-)-2-aminobutane.

Radiosynthesis of [¹¹C]ER-176

This protocol describes the N-methylation of the precursor with [¹¹C]methyl iodide.

-

Production of [¹¹C]CO₂: Cyclotron-produced [¹¹C]CO₂ is the starting material.

-

Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase synthesis module.

-

¹¹C-Methylation Reaction: The [¹¹C]CH₃I is bubbled through a solution of the N-desmethyl-ER176 precursor (typically 0.5-1.0 mg) and a base (e.g., potassium hydroxide or tetrabutylammonium hydroxide) in a suitable solvent like dimethyl sulfoxide (DMSO).[4][7] The reaction is typically carried out at room temperature for 5 minutes.[4]

-

Purification: The reaction mixture is diluted and purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]ER-176 from the precursor and any byproducts.[4][5]

-

Formulation: The collected HPLC fraction containing [¹¹C]ER-176 is reformulated into a sterile solution for intravenous injection, typically in ethanol and saline.[4]

-

Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, chemical purity, and sterility before administration.

In Vitro TSPO Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for TSPO.[8]

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO (e.g., human platelets or TSPO-transfected cell lines) from subjects with known rs6971 genotypes.[8]

-

Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl containing 1.5 mM MgCl₂, 5 mM KCl, and 1.5 mM CaCl₂ at pH 7.4.[8]

-

Incubation: In a 96-well plate, the following are added:

-

Equilibration: The plate is incubated, for instance, at 37°C for 1 hour, to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.

Human PET Imaging Protocol with [¹¹C]ER-176

This protocol provides a general framework for a human PET study.

-

Subject Selection: Healthy volunteers or patients are recruited. Genotyping for the rs6971 polymorphism is performed.

-

Radiotracer Administration: A bolus injection of [¹¹C]ER-176 (e.g., up to 740 MBq) is administered intravenously.[9]

-

PET Scan Acquisition: A dynamic PET scan is acquired over 90-120 minutes.[6]

-

Arterial Blood Sampling: To generate an arterial input function, arterial blood samples are collected frequently in the initial minutes and then at increasing intervals throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[1][2]

-

Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest.

-

Kinetic Modeling: The time-activity curves and the arterial input function are fitted to a pharmacokinetic model (typically a two-tissue compartment model) to estimate outcome measures such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND).[6]

Visualizations

Signaling Pathways

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is upregulated in activated microglia, a key cell type in neuroinflammation. While its precise functions are still under investigation, recent evidence suggests a role in modulating the inflammatory response, in part through interaction with the NLRP3 inflammasome and the NF-κB signaling pathway.

Experimental Workflows

The following diagram illustrates the typical workflow for the preclinical and clinical evaluation of [¹¹C]ER-176.

Conclusion

ER-176, and its corresponding radiotracer [¹¹C]ER-176, represents a significant tool for the in vivo investigation of neuroinflammation. Its high affinity for TSPO and, notably, its low sensitivity to the common rs6971 genetic polymorphism, address key limitations of previous radioligands. This allows for more reliable and statistically powerful studies across the general population. This technical guide provides a foundational resource for researchers and clinicians aiming to utilize this advanced imaging agent in their studies of neurological and psychiatric disorders characterized by an inflammatory component.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Translation of 11C-labeled tracer synthesis to a CGMP environment as exemplified by [11C]this compound for PET imaging of human TSPO | Springer Nature Experiments [experiments.springernature.com]

- 5. Alternative strategies for the synthesis of [11C]this compound for PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Neuroimaging Brain Inflammation in Mood Disorders (Chapter 10) - Mood Disorders [cambridge.org]

- 8. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]

ER-176: A Technical Guide for Researchers and Drug Development Professionals

Abstract

ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, is a second-generation radioligand designed for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a promising biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and astrocytes. A key advantage of ER-176 is its reduced sensitivity to the common single nucleotide polymorphism (rs6971) in the TSPO gene, which allows for more consistent imaging across different patient populations. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and the associated signaling pathways of ER-176.

Chemical Structure and Properties

ER-176 is a quinazoline carboxamide derivative. Its chemical structure is presented below:

Chemical Name: (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide

Molecular Formula: C22H24ClN3O

Molecular Weight: 397.90 g/mol

Physicochemical Properties

| Property | Value | Reference |

| LogP | 3.8 | [1] |

| Molar Activity | 1400 ± 300 GBq/μmol | [2] |

Binding Affinity and In Vivo Performance

ER-176 exhibits high affinity for TSPO. While a complete set of Ki values across all human TSPO genotypes (High-Affinity Binder - HAB, Mixed-Affinity Binder - MAB, and Low-Affinity Binder - LAB) is not consistently reported in publicly available literature, the binding potential (BPND) serves as a robust measure of in vivo specific binding.

| Genotype | Whole-Brain BPND (Mean ± SD) | Reference |

| High-Affinity Binder (HAB) | 4.2 ± 1.3 | [3][4] |

| Mixed-Affinity Binder (MAB) | 3.4 ± 1.4 | [3] |

| Low-Affinity Binder (LAB) | 1.4 ± 0.8 | [3][5] |

An IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been reported for [11C]ER176 as 5.94 nM.[6] For comparison, a fluorine-18 labeled analog, [18F]BIBD-239, showed an IC50 of 5.24 nM.[6]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through the methylation of the N-desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

Precursor: (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide

Radiolabeling Agent: [11C]CH3I or [11C]CH3OTf

General Procedure:

-

Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]CH3I in a two-step, one-pot synthesis.

-

Methylation Reaction: The N-desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature.

-

Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

A detailed protocol for the synthesis can be found in publications by Mixdorf et al. (2021).[2][7]

Human PET Imaging Protocol with [11C]this compound

This protocol provides a general framework for conducting human brain PET imaging studies with [11C]this compound.

Patient Preparation:

-

Obtain informed consent from all participants.

-

Subjects should fast for at least 4 hours prior to the scan.

-

An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

Radiotracer Administration and PET Scan Acquisition:

-

A bolus injection of [11C]this compound (typically 370-740 MBq) is administered intravenously.

-

Dynamic PET scanning is initiated simultaneously with the injection and continues for 90-120 minutes.

-

Data are acquired in 3D list mode and reconstructed into a series of time frames.

Arterial Blood Sampling (for full kinetic modeling):

-

Arterial blood samples are collected frequently in the initial minutes after injection, with the sampling frequency decreasing over time.

-

Blood samples are analyzed for whole blood and plasma radioactivity.

-

Metabolite analysis is performed on plasma samples to determine the fraction of unmetabolized parent radiotracer over time.

Data Analysis:

-

PET data are corrected for attenuation, scatter, and radioactive decay.

-

Regions of interest (ROIs) are delineated on co-registered magnetic resonance imaging (MRI) scans.

-

Time-activity curves (TACs) for each ROI are generated.

-

Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total distribution volume (VT), which is an indicator of radiotracer binding. The binding potential (BPND) can then be calculated.

Biodistribution Study Protocol

This protocol outlines a general procedure for assessing the whole-body biodistribution of [11C]this compound in preclinical models.

Animal Handling:

-

Studies are typically conducted in rodents (mice or rats).

-

Animals are anesthetized for the duration of the experiment.

Radiotracer Administration and Tissue Collection:

-

A known amount of [11C]this compound is injected intravenously (e.g., via the tail vein).

-

At predefined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), animals are euthanized.

-

Blood and various organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone) are collected.

Radioactivity Measurement and Data Analysis:

-

The collected tissues are weighed, and the radioactivity is measured using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

-

Time-activity curves can be generated for each organ to visualize the uptake and clearance of the radiotracer.

Signaling Pathways

ER-176 exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane of activated glial cells. TSPO is implicated in several cellular processes, and its upregulation is a hallmark of neuroinflammation. The binding of a ligand like ER-176 can modulate these processes.

TSPO in Neuroinflammation

Neuroinflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of microglia. This activation results in a significant increase in the expression of TSPO on the mitochondrial membrane.

Downstream Signaling of TSPO Activation

Once upregulated, TSPO is thought to influence several downstream pathways. While the precise mechanisms are still under investigation, interactions with key inflammatory signaling cascades have been proposed. The binding of ER-176 to TSPO allows for the visualization of this process and may also have modulatory effects.

Conclusion

ER-176 is a valuable tool for the in vivo investigation of neuroinflammation through PET imaging. Its favorable pharmacokinetic profile and reduced sensitivity to the rs6971 polymorphism make it a superior radioligand compared to earlier generations of TSPO tracers. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers and drug development professionals in utilizing ER-176 to its full potential in the study of neurological disorders with an inflammatory component. Further research is warranted to fully elucidate the modulatory effects of ER-176 on TSPO signaling and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]

- 7. Alternative strategies for the synthesis of [11C]this compound for PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

ER-176 Biological Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification for ER-176, a next-generation radioligand for the 18 kDa translocator protein (TSPO). The document details the experimental methodologies, quantitative data, and signaling pathways associated with ER-176, offering valuable insights for professionals in neuroscience and drug development.

Introduction to ER-176 and its Biological Target

ER-176 is a potent and selective radioligand developed for imaging the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation.[1][2] TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a valuable target for monitoring inflammatory processes in the brain associated with various neurological disorders. The ability of ER-176 to effectively bind to TSPO allows for in-vivo visualization and quantification of neuroinflammation using Positron Emission Tomography (PET).[2][3][4]

Quantitative Data: Binding Affinity and In-Vivo Performance

The efficacy of ER-176 as a TSPO radioligand has been demonstrated through its high specific binding and its ability to differentiate between the three human TSPO genotypes, which exhibit varying binding affinities: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2][4][5]

| Parameter | Genotype | Value | Reference |

| Binding Potential (BPND) | High-Affinity Binders (HABs) | 4.2 ± 1.3 | [5] |

| Low-Affinity Binders (LABs) | 1.4 ± 0.8 | [5] | |

| BPND Ratio (HABs/MABs) | - | 1.2 | [1] |

BPND (specific-to-non-displaceable ratio of distribution volumes) is a measure of the density of available receptors.

Experimental Protocols

The identification and characterization of ER-176's binding to TSPO involve several key experimental procedures.

Radiopharmaceutical Preparation

[11C]ER-176 is prepared as previously described in the literature.[4] An improved HPLC separation method has been developed for its clinical production, utilizing a reverse-phase semi-preparative HPLC column with an isocratic pump. The mobile phase consists of a mixture of methanol and 50 mM ammonium acetate, allowing for the collection of the [11C]ER-176 fraction around 8.5-9.0 minutes.[6]

PET Imaging Studies

Human Brain and Whole-Body PET Scans:

-

Administration: [11C]ER-176 is administered intravenously over 3 minutes.[2][5]

-

Whole-Body Scans: Performed on an Advance tomograph (GE Healthcare).[2][5]

-

Brain Scans: Performed on a High-Resolution Research Tomograph (CTI) or an Advance tomograph.[2][5] A 68Ge transmission scan is conducted for attenuation correction prior to the injection of the radioligand.[5]

-

Image Acquisition: A dynamic 3-dimensional emission acquisition is performed for 90 minutes.[2][5]

-

Data Analysis: Standardized uptake values (SUVs) from 60 to 120 minutes post-injection are calculated and compared between genotypes.[4][5]

Monkey Brain PET Scans:

-

PET imaging of the monkey brain is performed at baseline and after blockade with the TSPO ligand PK11195 to determine specific binding.[3]

Arterial Input Function Measurement

To determine the arterial input function for brain PET scans, arterial blood samples are drawn at specified intervals. The concentration of the parent radioligand is measured after separating plasma from whole blood.[5]

Kinetic Analysis

The optimal compartment model (one-tissue or two-tissue compartment model) for quantifying [11C]ER-176 uptake is determined using criteria such as the Akaike information criterion.[2] The two-tissue compartment model has been found to be suitable for all genotypes.[5]

Target Blockade and Confirmation

To confirm that [11C]ER-176 binds specifically to TSPO, blocking studies are performed. A separate scan is conducted after the administration of a non-radioactive TSPO ligand, such as XBD173.[4][5] A significant reduction in the [11C]ER-176 signal after the administration of the blocking agent confirms target engagement.

Visualization of Pathways and Workflows

TSPO Signaling in Neuroinflammation

Caption: Simplified signaling pathway of TSPO in neuroinflammation.

Experimental Workflow for ER-176 PET Imaging

Caption: Experimental workflow for a typical ER-176 PET study.

Logic of Target Engagement Confirmation

Caption: Logical diagram for confirming TSPO as the target of ER-176.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iris.unisa.it [iris.unisa.it]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [논문]An Improved HPLC Separation Method for TSPO Radioligand [11C]ER176 Clinical Production [scienceon.kisti.re.kr]

In Vitro Preliminary Studies of ER-176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of ER-176, a novel second-generation radioligand targeting the 18 kDa translocator protein (TSPO). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this promising imaging agent for neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro preliminary studies of ER-176, focusing on its binding affinity for the translocator protein (TSPO).

Table 1: ER-176 Binding Affinity (Ki) for Human TSPO Genotypes

| Genotype | Binding Affinity (Ki) [nM] |

| High-Affinity Binder (HAB) | 1.4 |

| Low-Affinity Binder (LAB) | 1.6 |

Data obtained from in vitro competition binding assays using human leukocytes.

Experimental Protocols

This section details the methodologies for key in vitro experiments relevant to the characterization of ER-176. While specific protocols for ER-176 are not publicly available in extensive detail, the following represents standard and widely accepted methods for evaluating TSPO ligands.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of ER-176 for TSPO.

Materials:

-

Human leukocyte membranes (as a source of TSPO)

-

[3H]-PK11195 (a standard radioligand for TSPO)

-

ER-176 (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare human leukocyte membranes from whole blood by centrifugation and hypotonic lysis.

-

In a 96-well plate, add a fixed concentration of [3H]-PK11195 to each well.

-

Add increasing concentrations of unlabeled ER-176 to the wells.

-

To determine non-specific binding, add a high concentration of unlabeled PK11195 to a set of control wells.

-

Add the leukocyte membrane preparation to all wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of ER-176 that inhibits 50% of the specific binding of [3H]-PK11195) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Steroidogenesis Assay

Objective: To assess the functional activity of ER-176 by measuring its effect on steroid production, a key function of TSPO.

Materials:

-

Steroidogenic cell line (e.g., MA-10 Leydig cells)

-

Cell culture medium and supplements

-

ER-176

-

Human chorionic gonadotropin (hCG) or other stimulant

-

Reagents for steroid extraction (e.g., ethyl acetate)

-

Steroid quantification kit (e.g., progesterone ELISA kit)

Protocol:

-

Culture MA-10 Leydig cells in appropriate cell culture plates until they reach a suitable confluency.

-

Replace the culture medium with fresh medium containing various concentrations of ER-176.

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

Stimulate steroidogenesis by adding hCG to the medium.

-

Incubate for an additional period (e.g., 2-4 hours).

-

Collect the cell culture supernatant.

-

Extract the steroids from the supernatant using an organic solvent like ethyl acetate.

-

Evaporate the solvent and reconstitute the steroid extract in the assay buffer provided with the ELISA kit.

-

Quantify the concentration of progesterone (or another steroid) using the ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of ER-176 on steroid production.

Mitochondrial Respiration Assay

Objective: To evaluate the impact of ER-176 on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Relevant cell line (e.g., primary microglia or a suitable cell line)

-

Seahorse XF Analyzer (or similar instrument)

-

Assay medium

-

ER-176

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

-

Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with different concentrations of ER-176 for a specified duration.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator to allow for temperature and pH equilibration.

-

Load the sensor cartridge with the mitochondrial stress test reagents.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

The instrument will sequentially inject the stress test reagents and measure the OCR in real-time.

-

Analyze the resulting OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare the mitochondrial respiration profiles of ER-176-treated cells with control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving TSPO and a typical experimental workflow for the in vitro characterization of a TSPO ligand like ER-176.

Caption: TSPO Signaling Pathway in the Mitochondrion.

Caption: Experimental Workflow for In Vitro Characterization.

An In-depth Technical Guide to the Cellular Uptake and Localization of ER-176

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-176 is a next-generation, high-affinity radioligand for the 18 kDa translocator protein (TSPO), a biomarker prominently associated with neuroinflammation.[1][2] Primarily utilized in its radiolabeled form, [11C]ER176, it serves as a powerful tool in Positron Emission Tomography (PET) imaging to non-invasively assess neuroimmune activity.[2] Unlike traditional therapeutic agents, the "cellular uptake" of ER-176 is fundamentally linked to its function as an imaging agent, where its primary destination and site of action is the outer mitochondrial membrane, the location of TSPO.[2] This guide provides a comprehensive overview of the available data on the biodistribution, target localization, and associated experimental methodologies for ER-176.

Quantitative Data on ER-176 Binding and Uptake

The utility of [11C]this compound as a PET ligand is defined by its binding affinity to TSPO and its uptake in tissues, which can be influenced by a common single nucleotide polymorphism (rs6971) that results in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][4] Notably, [11C]this compound has demonstrated favorable imaging characteristics across all three genotypes.[3][4]

| Parameter | Genotype | Value | Organ/Region | Reference |

| Binding Affinity (Ki) | HAB | 1.4 nM | Human Leukocytes | [5] |

| LAB | 1.6 nM | Human Leukocytes | [5] | |

| Binding Potential (BPND) | HAB | 4.2 ± 1.3 | Whole Brain | [3][4] |

| LAB | 1.4 ± 0.8 | Whole Brain | [3][4] | |

| Standardized Uptake Value (SUV) 60-120 min | HAB | Higher than LAB | Brain, Lung, Spleen | [3] |

| MAB | Intermediate | Brain, Lung, Spleen | [3] | |

| LAB | Lower than HAB | Brain, Lung, Spleen | [3] | |

| Molar Activity | N/A | 1400 ± 300 GBq/μmol | N/A | [2] |

| Specific Activity | N/A | 121 ± 64 GBq/μmol | N/A | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of [11C]this compound in research settings. The following protocols are synthesized from published studies.

Radiosynthesis of [11C]this compound

The production of [11C]this compound for human use involves a multi-step process that has been optimized for efficiency and purity. An automated synthesis is typically performed, with a total synthesis time of approximately 40 minutes.[2]

Objective: To synthesize [11C]this compound from a precursor via methylation with [11C]methyl iodide ([11C]MeI).

Key Steps:

-

[11C]MeI Production: [11C]CO2 is produced via a cyclotron and converted to [11C]MeI.

-

Radiolabeling: The precursor molecule is reacted with [11C]MeI in a suitable solvent.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC). An optimized tri-solvent HPLC protocol is utilized to separate [11C]this compound from byproducts.[2]

-

Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for intravenous injection. A solid-phase extraction work-up is employed to efficiently remove HPLC solvents.[2]

-

Quality Control: The final product is tested for radiochemical purity, molar activity, and other quality control parameters to ensure it is suitable for human administration.[2]

In Vivo PET Imaging with [11C]this compound in Humans

Objective: To quantify the distribution and binding of [11C]this compound in the human brain and peripheral organs.

Protocol:

-

Subject Recruitment: Healthy volunteers and/or patient cohorts are recruited. Genotyping for the rs6971 polymorphism is performed.[5]

-

Radioligand Administration: Up to 20 mCi of [11C]this compound is administered as an intravenous bolus.[5]

-

PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes post-injection.[3] For whole-body biodistribution studies, a series of static scans are typically acquired.

-

Arterial Blood Sampling: To generate an arterial input function, arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of the parent radioligand in plasma.[3][6]

-

Data Analysis:

-

Time-activity curves are generated for various regions of interest.

-

Kinetic modeling is applied to the PET data and the arterial input function to estimate parameters such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND).[3]

-

For biodistribution studies, standardized uptake values (SUVs) are calculated for various organs at different time points post-injection.[3]

-

Blocking Studies to Determine Nondisplaceable Binding

Objective: To determine the proportion of the [11C]this compound signal that is due to specific binding to TSPO.

Protocol:

-

Baseline Scan: A baseline PET scan is performed as described above.

-

Blocking Agent Administration: A high-affinity, non-radiolabeled TSPO ligand (e.g., XBD173) is administered to the subject to saturate the TSPO binding sites.[3][6]

-

Second PET Scan: A second [11C]this compound PET scan is performed following the administration of the blocking agent.

-

Data Analysis: The nondisplaceable distribution volume (VND) is determined from the blocked scan data. The specific binding (BPND) can then be calculated as (VT - VND) / VND.[3]

Visualization of Pathways and Workflows

Caption: Localization of [11C]this compound to TSPO on the outer mitochondrial membrane.

Caption: Experimental workflow for a human [11C]this compound PET imaging study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]

- 6. researchgate.net [researchgate.net]

ER-176: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ER-176, a high-affinity ligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation.[1][2] The information herein is intended to support research and development activities by providing essential data and methodologies for the effective use of this compound.

Core Data Summary

The following tables summarize the known quantitative data regarding the solubility and storage stability of ER-176.

Table 1: ER-176 Solubility Data

| Solvent | Concentration | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (282.61 mM) | Requires ultrasonic assistance. Note: Hygroscopic nature of DMSO can affect solubility. | [1] |

| In vivo formulation vehicle | 2.5 mg/mL | A clear solution is obtained with a mixture of DMSO, PEG300, Tween-80, and Saline. | [1] |

Table 2: ER-176 Stock Solution Stability

| Storage Temperature | Duration | Notes | Source |

| -80°C | 6 months | Recommended for long-term storage of stock solutions. | |

| -20°C | 1 month | Suitable for short-term storage of stock solutions. |

Experimental Protocols

Detailed methodologies for the preparation and use of ER-176 in experimental settings are crucial for reproducibility and accurate results. The following are key protocols cited in the literature.

Protocol 1: Preparation of ER-176 Stock Solution

Objective: To prepare a concentrated stock solution of ER-176 for further dilution.

Materials:

-

ER-176 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ultrasonic bath

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of ER-176 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

-

Use an ultrasonic bath to facilitate the dissolution of the ER-176 powder completely.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of In Vivo Formulation (2.5 mg/mL)

Objective: To prepare a clear, injectable solution of ER-176 for in vivo studies.[1]

Materials:

-

ER-176 DMSO stock solution (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Procedure (for 1 mL of final solution):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of a 25.0 mg/mL ER-176 DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of Saline to the mixture to bring the final volume to 1 mL.

-

Mix the final solution until it is clear and homogenous.

Note: The source suggests caution when using this protocol for continuous dosing periods exceeding half a month.[1]

Protocol 3: Radiosynthesis of [11C]ER-176

Objective: To synthesize the radiolabeled form of ER-176 for use in Positron Emission Tomography (PET) imaging.

Materials:

-

Des-methyl ER-176 precursor

-

[11C]Iodomethane ([11C]MeI)

-

Potassium hydroxide (KOH)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Automated gas-phase chemistry system

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Solid Phase Extraction (SPE) cartridges

Procedure Overview:

-

[11C]Methane is produced via proton irradiation of a nitrogen gas target with a small percentage of hydrogen.

-

The [11C]Methane is converted to [11C]Iodomethane using an automated gas-phase chemistry system.

-

The [11C]Iodomethane is passed through a mixture containing the des-methyl ER-176 precursor and potassium hydroxide in DMSO.

-

The crude [11C]ER-176 is then purified using an optimized tri-solvent HPLC protocol.

-

A solid-phase extraction work-up is employed to efficiently remove the HPLC solvent while maintaining chemical and radiochemical purity.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental and biological context of ER-176, the following diagrams are provided.

References

- 1. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TSPO: an emerging role in appetite for a therapeutically promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ER-176 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ER-176, a high-affinity second-generation ligand for the 18 kDa translocator protein (TSPO), for use in in vivo research. The protocols detailed below are intended to serve as a guide for preclinical and clinical imaging studies aimed at investigating neuroinflammation and other pathologies associated with TSPO upregulation.

Application Notes

ER-176 is a potent and specific ligand for the translocator protein (TSPO), a biomarker that is upregulated in activated microglia and astrocytes, making it a valuable tool for imaging neuroinflammation in the central nervous system.[1][2][3] Its favorable pharmacokinetic properties and lower sensitivity to the human rs6971 polymorphism, compared to earlier generation TSPO radioligands, allow for more robust and reliable imaging across different patient populations.[4][5][6]

The primary application of ER-176 is as a radioligand for Positron Emission Tomography (PET) imaging, typically labeled with Carbon-11 ([11C]ER-176).[7][8] This enables the non-invasive quantification and visualization of TSPO expression in vivo, providing insights into the progression of neuroinflammatory and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for ER-176 from preclinical and clinical studies.

| Parameter | Species | Value | Reference |

| Mass Dose (PET Imaging) | Rhesus Monkey | 0.111 µg/kg (average) | [3] |

| Toxicity Study Dose (NOAEL) | Rat | 22.0 µg/kg | [3] |

| Human Microdose Limit | Human | < 100 µg | [3] |

| Injected Radioactivity | Human | Up to 20 mCi (740 MBq) | [3] |

| Binding Affinity (Ki) | Human Leukocytes | 1.4 nM (High-Affinity Binders) | [3] |

| 1.6 nM (Low-Affinity Binders) | [3] | ||

| Molar Activity | - | 1400 ± 300 GBq/µmol | [8] |

| Effective Dose | Human | 4.1 ± 0.4 µSv/MBq | [5] |

Table 1: In Vivo Dosage and Radiochemical Data for ER-176

| Parameter | Value | Reference |

| Formulation for PET Imaging | Sterile ethanol-saline solution | [7] |

| Formulation for Non-Radioactive Compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [9] |

| Resulting Concentration | 2.5 mg/mL | [9] |

Table 2: Formulation of ER-176 for In Vivo Administration

Signaling Pathway

ER-176 binds to the translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane.[1][10] While the precise signaling cascade is an area of active research, TSPO is known to be involved in several downstream cellular processes, including the modulation of inflammatory responses and cellular bioenergetics.[2][11]

Caption: ER-176 binds to TSPO, modulating mitochondrial function and inflammatory pathways.

Experimental Protocols

Protocol 1: [11C]ER-176 PET Imaging in Rodents

This protocol outlines the general procedure for conducting PET imaging studies with [11C]ER-176 in rodents to assess neuroinflammation.

1. Animal Preparation:

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

On the day of imaging, anesthetize the animal using isoflurane (1-2% in oxygen).

-

Maintain body temperature using a heating pad.

-

Place a tail-vein catheter for radiotracer injection.

2. Radiotracer Formulation and Administration:

-

[11C]ER-176 is typically formulated in a sterile ethanol-saline solution for intravenous injection.[7]

-

The final formulation should be sterile and pyrogen-free.

-

Draw the desired dose of [11C]ER-176 into a shielded syringe. The injected radioactivity will depend on the scanner sensitivity and experimental design, but is typically in the range of 100-250 µCi (3.7-9.25 MBq) for a mouse.

-

Administer the radiotracer as a bolus injection via the tail vein catheter.

3. PET Data Acquisition:

-

Position the anesthetized animal in the PET scanner.

-

Start the PET scan immediately after radiotracer injection.

-

Acquire dynamic scan data for a duration of 60-90 minutes.

4. (Optional) Blocking Study:

-

To determine the specific binding of [11C]ER-176, a blocking study can be performed.

-

Administer a non-radioactive TSPO ligand (e.g., PK11195 at 5 mg/kg) 15-30 minutes prior to the injection of [11C]ER-176.[3]

-

The reduction in radiotracer uptake in the brain in the blocked scan compared to the baseline scan represents the specific binding to TSPO.

5. Data Analysis:

-

Reconstruct the dynamic PET data.

-

Draw regions of interest (ROIs) on the brain images.

-

Generate time-activity curves (TACs) for each ROI.

-

Calculate standardized uptake values (SUVs) or use kinetic modeling to determine the binding potential (BPND).

Caption: Workflow for in vivo PET imaging with [11C]ER-176 in rodents.

Protocol 2: Formulation of Non-Radioactive ER-176 for In Vivo Studies

This protocol describes the preparation of a vehicle for the administration of non-radioactive ER-176 for pharmacological or biodistribution studies.

Materials:

-

ER-176 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure: This protocol yields a clear solution of 2.5 mg/mL.[9]

-

Prepare a stock solution of ER-176 in DMSO at a concentration of 25.0 mg/mL.

-

To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogenous.

-

Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

-

The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of ER-176 will be 2.5 mg/mL.

Note: For long-term dosing studies (exceeding two weeks), the suitability of this formulation should be carefully evaluated.[9] The proportion of DMSO should be kept low, especially for animals that may be weak.

References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]

- 4. mdpi.com [mdpi.com]

- 5. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Translation of 11C-labeled tracer synthesis to a CGMP environment as exemplified by [11C]this compound for PET imaging of human TSPO | Springer Nature Experiments [experiments.springernature.com]

- 8. Alternative Strategies for the Synthesis of [11C]this compound for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]

- 11. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

Application Notes and Protocols for ER-176 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-176 is a potent and specific ligand for the 18-kDa translocator protein (TSPO), a biomarker predominantly located on the outer mitochondrial membrane of activated microglia and macrophages. Upregulation of TSPO is associated with neuroinflammatory processes, making it a key target for in vivo imaging in neurodegenerative diseases and other central nervous system disorders. The radiolabeled form, [11C]ER-176, has emerged as a superior second-generation positron emission tomography (PET) radioligand for quantifying TSPO expression. A significant advantage of [11C]ER-176 is its ability to provide a robust signal in all human TSPO polymorphic genotypes (high-, mixed-, and low-affinity binders), which overcomes a major limitation of earlier TSPO radiotracers.

These application notes provide a comprehensive overview of the administration of ER-176 in its radiolabeled form, [11C]ER-176, for in vivo PET imaging in animal models, based on currently available scientific literature. The primary application detailed is for diagnostic and research purposes to quantify neuroinflammation. At present, published studies on the therapeutic administration of non-radiolabeled ER-176 in animal models are not widely available.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of [11C]ER-176 in animal models for PET imaging studies.

Table 1: [11C]ER-176 Radioligand Properties and Administration in Rhesus Monkeys

| Parameter | Value | Animal Model | Source |

| Radiochemical Purity | 97.1% ± 4.4% | Rhesus Monkey | [1] |

| Molar Activity | 106 ± 65 GBq/µmol | Rhesus Monkey | [1] |

| Injected Activity | 249 ± 78 MBq | Rhesus Monkey | [1] |

| Administration Route | Intravenous (IV) | Rhesus Monkey | [1] |

| Pre-blocking Agent | Racemic PK11195 (5 mg/kg, IV) | Rhesus Monkey | [1] |

Table 2: In Vivo Binding and Pharmacokinetic Parameters of [11C]ER-176

| Parameter | Description | Value | Genotype | Source |

| Specific Binding | Percentage of total binding that is displaceable | >80% | Not specified | [2][3] |

| BPND (Whole Brain) | Binding potential (specific to non-displaceable uptake ratio) | 1.4 ± 0.8 | Low-Affinity Binders (LABs) | [2] |

| VT Stabilization Time | Time for total distribution volume to stabilize within 10% of the final value | 60-90 min | All genotypes | [2] |

Experimental Protocols

Protocol 1: Preparation and Administration of [11C]ER-176 for PET Imaging in Rhesus Monkeys

This protocol is based on studies evaluating [11C]ER-176 and its analogs in non-human primates.

1. Animal Model:

-

Healthy male rhesus monkeys (Macaca mulatta), weighing approximately 12.4 ± 1.3 kg.[1]

-

All procedures should be approved by the institutional animal care and use committee.

2. Materials:

-

[11C]ER-176 (synthesized as described by Zanotti-Fregonara et al., 2014).[3]

-

Sterile saline for injection.

-

Anesthetic: 1-2% isoflurane in 98% O2.[1]

-

Intravenous catheters.

-

PET scanner (e.g., microPET Focus 220).[1]

3. Procedure:

-

Anesthesia and Animal Preparation:

-

Anesthetize the monkey with 1-2% isoflurane.[1]

-

Place intravenous catheters for radioligand injection and arterial blood sampling.

-

Position and secure the animal's head on the scanner bed.

-

Maintain body temperature using warming blankets and monitor vital signs (temperature, oxygen saturation, blood pressure, end-tidal CO2) throughout the scan.[1]

-

-

Radioligand Administration:

-

Administer a single intravenous bolus of [11C]ER-176 (e.g., 249 ± 78 MBq).[1]

-

Immediately follow with a saline flush.

-

-

PET Data Acquisition:

-

Arterial Blood Sampling:

-

Data Analysis:

-

Reconstruct PET images using appropriate algorithms with attenuation and scatter correction.[1]

-

Analyze the data using kinetic modeling to determine parameters such as total distribution volume (VT).

-

Protocol 2: Formulation of ER-176 for In Vivo Experiments

For non-radiolabeled ER-176 administration in exploratory studies, proper solubilization is crucial. The following are suggested formulations.

1. Materials:

-

ER-176 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% sodium chloride in ddH₂O)

2. Formulation Protocol:

-

Prepare a stock solution of ER-176 in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution (2.5 mg/mL), take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

It is recommended to prepare the working solution fresh on the day of use.

Signaling Pathways and Experimental Workflows

TSPO in the Context of Neuroinflammation

ER-176 targets TSPO, which is upregulated in activated microglia during neuroinflammation. The binding of ER-176 allows for the visualization and quantification of this inflammatory state.

Caption: Role of TSPO in neuroinflammation and its detection by [11C]ER-176 PET.

Experimental Workflow for [11C]ER-176 PET Imaging

The following diagram outlines the typical workflow for an in vivo PET imaging study using [11C]ER-176 in an animal model.

Caption: Workflow for [11C]ER-176 PET imaging in animal models.

References

Application Notes: ER-176 in Neuroinflammation Imaging

Topic: ER-176 as a PET Radioligand Audience: Researchers, scientists, and drug development professionals in neuroimaging and neuroinflammation.

Note to the Reader: The following information summarizes the currently available scientific literature on ER-176. All search results indicate that ER-176 is a radioligand used for Positron Emission Tomography (PET) imaging and is not associated with high-throughput screening (HTS) assays. Therefore, the application notes and protocols provided below are in the context of its established use in neuroimaging.

Introduction

ER-176 is a second-generation radioligand designed for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] The radiolabeled form, ¹¹C-ER176, is utilized in Positron Emission Tomography (PET) scans to visualize and quantify neuroinflammatory processes in the brain.[2][4][5] Upregulation of TSPO is associated with the activation of microglia and astrocytes, which are cellular hallmarks of inflammatory responses in the central nervous system. Consequently, ¹¹C-ER176 serves as a valuable tool for studying neurological disorders with an inflammatory component.

A significant advantage of ¹¹C-ER176 over other TSPO radioligands is its ability to effectively image all three genetic variants of TSPO (high-affinity, mixed-affinity, and low-affinity binders) determined by the rs6971 polymorphism.[2] This characteristic reduces the need for genetic pre-screening of study participants and allows for more inclusive and robust data collection in clinical research.[3]

Mechanism of Action and Signaling Pathway

¹¹C-ER176 is a quinazoline carboxamide derivative that binds with high affinity to the TSPO, which is located on the outer mitochondrial membrane of glial cells. In a state of neuroinflammation, the expression of TSPO on activated microglia and astrocytes is significantly increased. Following intravenous administration, ¹¹C-ER176 crosses the blood-brain barrier and binds to these upregulated TSPO sites. The radioactive isotope, Carbon-11, emits positrons, which are detected by the PET scanner, generating a quantitative map of neuroinflammation in the brain.

Caption: ER-176 signaling pathway in PET imaging of neuroinflammation.

Experimental Data

The performance of ¹¹C-ER176 and its analogs has been evaluated in non-human primates. The following table summarizes key in vivo performance metrics for ¹¹C-ER176 and some of its fluorine-containing analogs, which were considered for development as ¹⁸F-labeled radioligands.[4][5]

| Radioligand | Nondisplaceable Binding Potential (BPND) | Time to 90% of Terminal VT (min) |

| ¹¹C-o-fluoro-ER176 | 12.1 | < 70 |

| ¹¹C-m-trifluoromethyl-ER176 | 11.7 | < 70 |

| ¹¹C-m-fluoro-ER176 | 8.1 | < 70 |

| Reference: ¹¹C-ER176 | Adequately high for all genotypes[2] | 60-90[5] |

VT = Total Distribution Volume

Protocols

Radiosynthesis of ¹¹C-ER176

An optimized protocol for the synthesis of ¹¹C-ER176 involves the ¹¹C-methylation of the N-desmethyl precursor. This is followed by purification using high-performance liquid chromatography (HPLC) and formulation using solid-phase extraction (SPE). This method provides ¹¹C-ER176 with sufficient yields and molar activities for human PET studies within approximately 40 minutes.[3]

General Protocol for in vivo PET Imaging with ¹¹C-ER176

The following is a generalized workflow for a clinical research PET scan using ¹¹C-ER176.

Caption: Experimental workflow for a ¹¹C-ER176 PET imaging study.

1. Subject Preparation:

-

Obtain informed consent from the participant.

-

The subject should be positioned comfortably in the PET scanner to minimize motion artifacts.

2. ¹¹C-ER176 Administration:

-

A sterile solution of ¹¹C-ER176 is administered as an intravenous bolus injection.

3. PET Scan Acquisition:

-

Dynamic PET imaging is performed for up to 120 minutes immediately following the injection.

4. Arterial Blood Sampling (for full quantification):

-

To accurately quantify TSPO density, radiometabolite-corrected arterial blood samples are collected throughout the scan to serve as an input function for kinetic modeling.[4]

5. Image Reconstruction and Analysis:

-

The acquired PET data is reconstructed into a series of images over time.

-

Kinetic modeling is applied to the dynamic PET data and the arterial input function to calculate parameters such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND). These parameters reflect the density of TSPO in various brain regions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Alternative Strategies for the Synthesis of [11C]ER176 for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Co-administration of ER-176 and Minocycline in a Preclinical Model of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a key pathological feature of numerous neurodegenerative and psychiatric disorders. The 18 kDa translocator protein (TSPO) is a promising biomarker for imaging neuroinflammation, as its expression is upregulated in activated microglia and astrocytes. ER-176 is a third-generation TSPO positron emission tomography (PET) radioligand designed for in vivo imaging of neuroinflammation. A key advantage of ER-176 is its reduced sensitivity to the common rs6971 single nucleotide polymorphism in the TSPO gene, allowing for reliable quantification of TSPO in a broader patient population without the need for genetic pre-screening.

Minocycline, a semi-synthetic tetracycline antibiotic, has demonstrated potent anti-inflammatory and neuroprotective properties independent of its antimicrobial activity. It is known to inhibit microglial activation and the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for a preclinical study evaluating the therapeutic efficacy of minocycline in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, using ER-176 PET imaging to quantify changes in TSPO expression.

I. Quantitative Data Summary

The following tables represent hypothetical data from a study investigating the effects of minocycline on LPS-induced neuroinflammation, as measured by ER-176 PET imaging and post-mortem tissue analysis.

Table 1: In Vivo Quantification of TSPO Expression using [11C]ER-176 PET

| Treatment Group | Brain Region | Standardized Uptake Value (SUV) | Binding Potential (BPND) |

| Vehicle Control | Striatum | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Hippocampus | 1.4 ± 0.3 | 0.7 ± 0.1 | |

| LPS Only | Striatum | 3.8 ± 0.5 | 2.5 ± 0.4 |

| Hippocampus | 3.5 ± 0.4 | 2.3 ± 0.3 | |

| LPS + Minocycline | Striatum | 2.1 ± 0.4# | 1.2 ± 0.2# |

| Hippocampus | 1.9 ± 0.3# | 1.1 ± 0.2# |

*Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to LPS Only.

Table 2: Post-Mortem Analysis of Inflammatory Markers

| Treatment Group | Brain Region | Iba1 Positive Cells (cells/mm²) | TNF-α Levels (pg/mg protein) | IL-6 Levels (pg/mg protein) |

| Vehicle Control | Striatum | 15 ± 3 | 12 ± 2 | 18 ± 4 |

| Hippocampus | 12 ± 2 | 10 ± 3 | 15 ± 3 | |

| LPS Only | Striatum | 75 ± 10 | 55 ± 8 | 80 ± 12 |

| Hippocampus | 68 ± 9 | 48 ± 7 | 72 ± 10 | |

| LPS + Minocycline | Striatum | 30 ± 6# | 25 ± 5# | 35 ± 7# |

| Hippocampus | 25 ± 5# | 20 ± 4# | 30 ± 6# |

*Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to LPS Only.

II. Experimental Protocols

A. Animal Model of LPS-Induced Neuroinflammation

This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS).

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free 0.9% saline

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatize mice to the housing facility for at least one week prior to the experiment.

-

On the day of induction, weigh each mouse to determine the correct dosage.

-

Prepare a fresh solution of LPS in sterile saline at a concentration of 1 mg/mL.

-

Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 5 mg/kg.

-

For the vehicle control group, administer an equivalent volume of sterile saline.

-

Monitor the animals for signs of sickness (e.g., lethargy, piloerection). Peak neuroinflammation is typically observed 24-72 hours post-injection.

B. Minocycline Administration Protocol

This protocol outlines the administration of minocycline for the treatment of neuroinflammation.

Materials:

-

Minocycline hydrochloride

-

Sterile 0.9% saline

-

Oral gavage needles

Procedure:

-

Prepare a fresh solution of minocycline in sterile saline at a concentration of 10 mg/mL.

-

Begin minocycline treatment 2 hours after the LPS injection.

-

Administer minocycline via oral gavage at a dose of 50 mg/kg.

-

Continue minocycline administration once daily for 3 consecutive days.

-

The control groups (Vehicle and LPS only) should receive an equivalent volume of saline via oral gavage on the same schedule.

C. In Vivo [11C]ER-176 PET Imaging Protocol

This protocol details the procedure for performing PET imaging with the TSPO radioligand [11C]ER-176.

Materials:

-

[11C]ER-176 radioligand

-

Small animal PET scanner

-

Anesthesia system (e.g., isoflurane)

-

Tail vein catheter

-

Heating pad to maintain body temperature

Procedure:

-

On day 3 post-LPS injection, fast the mice for 4-6 hours before PET imaging.

-

Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place a catheter in the tail vein for radioligand injection.

-

Position the animal on the scanner bed and ensure it is kept warm using a heating pad.

-

Acquire a transmission scan for attenuation correction.

-

Administer a bolus injection of [11C]ER-176 (typically 3.7-7.4 MBq) via the tail vein catheter.

-

Start a dynamic emission scan immediately after injection for 60-90 minutes.

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with a T2-weighted MRI or a CT scan for anatomical reference.

-

Analyze the PET data to calculate the Standardized Uptake Value (SUV) and Binding Potential (BPND) in regions of interest (e.g., striatum, hippocampus).

D. Post-Mortem Tissue Analysis

This protocol describes the collection and analysis of brain tissue for inflammatory markers.

Materials:

-

Anesthesia (e.g., sodium pentobarbital)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Cryostat or microtome

-

Primary antibodies (e.g., anti-Iba1, anti-TNF-α, anti-IL-6)

-

Secondary antibodies (fluorescently labeled)

-

ELISA kits for TNF-α and IL-6

-

Microscope

Procedure:

-

Immediately following the final PET scan, deeply anesthetize the mice.

-

Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 15% sucrose and then 30% sucrose until it sinks.

-

Freeze the brain and cut into coronal sections (e.g., 30 µm) using a cryostat.

-

For immunohistochemistry, incubate the sections with primary antibodies against Iba1, followed by fluorescently labeled secondary antibodies.

-

Image the stained sections using a fluorescence microscope and quantify the number of Iba1-positive cells.

-

For cytokine analysis, homogenize fresh brain tissue from a separate cohort of animals and use commercial ELISA kits to measure the levels of TNF-α and IL-6.

III. Visualizations

Signaling Pathway of Neuroinflammation and Minocycline's Mechanism of Action

Caption: Signaling pathway of LPS-induced neuroinflammation and the inhibitory effects of minocycline.

Experimental Workflow for Co-administration Study

Caption: Experimental workflow for evaluating minocycline's efficacy using ER-176 PET imaging.

Unraveling the Expression of Translocator Protein (TSPO): A Comprehensive Guide

For Immediate Release

[City, State] – [Date] – In response to the growing interest in the role of the translocator protein (TSPO) in various physiological and pathological processes, this document provides a detailed application note and protocol for the analysis of TSPO gene expression. This guide is intended for researchers, scientists, and drug development professionals investigating the function and regulation of this key mitochondrial protein.